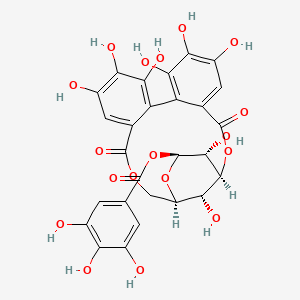

Corilagin

Description

This compound has been reported in Euphorbia prostrata, Phyllanthus tenellus, and other organisms with data available.

isolated from Geranii herba

Structure

3D Structure

Properties

IUPAC Name |

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSDEZXZIZRFGC-XIGLUPEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104707 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088321-44-0, 23094-69-1 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corilagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Corilagin: A Comprehensive Technical Guide to Its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, first isolated in 1951 from Caesalpinia coriaria[1][2]. It is a bioactive compound found in a wide array of plants and has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, hepatoprotective, and antioxidant properties[1][3][4][5][6]. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution in the plant kingdom, quantitative data on its presence in various plant tissues, and detailed experimental protocols for its extraction, isolation, and analysis. Additionally, it visualizes key signaling pathways modulated by this compound and typical experimental workflows.

Natural Sources and Plant Distribution

This compound is distributed across numerous plant families, with a notable prevalence in the Euphorbiaceae and Combretaceae families[3][4][5][6]. It is primarily isolated from the aerial parts of plants, including the leaves, stems, flowers, fruits, and seeds[3][6].

Major Plant Families Containing this compound

-

Euphorbiaceae (Spurge Family): This is one of the most significant sources of this compound. Many species within the Phyllanthus genus are particularly rich in this compound, such as Phyllanthus niruri, Phyllanthus urinaria, and Phyllanthus emblica[3][4][5][7][8]. Other genera in this family that contain this compound include Acalypha, Alchornea, Jatropha, Macaranga, and Mallotus[3].

-

Combretaceae (Indian Almond Family): Several species of the Terminalia genus, like Terminalia catappa and Terminalia chebula, are known to contain this compound[3][7].

-

Geraniaceae (Geranium Family): Geranium sibiricum is a recognized source of this compound[3][4][5].

-

Sapindaceae (Soapberry Family): this compound has been identified in Dimocarpus longan (Longan), particularly in the pericarp and seeds[3][6][9].

-

Polygonaceae (Buckwheat Family): Polygonum chinense is another plant species known to contain this compound[3][5][7].

-

Saururaceae (Lizard's Tail Family): Saururus chinensis has been reported as a source of this compound[3][5][7].

-

Aceraceae (Maple Family): this compound has been found in species like Acer nikoense[3].

Table 1: Plant Species and Families Containing this compound

| Plant Family | Genus | Species | Common Name(s) | Reference(s) |

| Euphorbiaceae | Phyllanthus | P. niruri, P. urinaria, P. emblica, P. tenellus, P. amarus, P. maderaspatensis | Gale of the wind, Chanca Piedra, Amla | [3][4][5][7][8][10] |

| Acalypha | A. wilkesiana, A. hispida, A. australis | Copperleaf, Chenille plant | [3][5][7] | |

| Alchornea | A. glandulosa | [2][3] | ||

| Dimocarpus | D. longan | Longan | [3][6][9] | |

| Combretaceae | Terminalia | T. catappa, T. chebula, T. citrina, T. macroptera | Indian almond, Haritaki | [3][7] |

| Lumnitzera | L. racemosa | White-flowered black mangrove | [3] | |

| Geraniaceae | Geranium | G. sibiricum | Siberian crane's-bill | [3][4][5] |

| Polygonaceae | Polygonum | P. chinense | Chinese knotweed | [3][5][7] |

| Saururaceae | Saururus | S. chinensis | Chinese lizard's tail | [3][5][7] |

| Aceraceae | Acer | A. nikoense | Nikko maple | [3] |

| Lythraceae | Punica | P. granatum | Pomegranate | [2] |

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data.

Table 2: this compound Concentration in Various Plant Sources

| Plant Species | Plant Part | Concentration | Analytical Method | Reference(s) |

| Dimocarpus longan | Seed | 542.15 ± 10.30 µg/g | UPLC | [9] |

| Phyllanthus niruri | Whole Plant | 1157.87 µg/g | Not Specified | [5] |

| Phyllanthus amarus | Whole Plant | 2.28% (in water-alcohol extract) | HPLC | [4] |

| Phyllanthus maderaspatensis | Whole Plant | 0.45% (in hydro-alcoholic extract) | HPLC | [11] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure based on methodologies reported for isolating this compound from Phyllanthus species[10][11][12].

a. Plant Material Preparation:

-

Collect and authenticate the whole plant material (e.g., Phyllanthus maderaspatensis)[11].

-

Dry the plant material in the shade and then pulverize it into a coarse powder.

b. Extraction:

-

Perform hot extraction of the pulverized plant material using a hydro-alcoholic mixture, such as Methanol:Water (2:1)[11].

-

Concentrate the resulting extract under reduced pressure to obtain a crude extract[11].

c. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate, to fractionate the extract. This compound is typically enriched in the ethyl acetate fraction[11].

d. Chromatographic Purification:

-

Subject the enriched fraction to repeated column chromatography. A common approach involves using a Diaion HP-20 column followed by a silica gel column[10][11].

-

Elute the column with a gradient of solvents, for instance, starting with water and gradually increasing the percentage of methanol. Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

For final purification, utilize preparative High-Performance Liquid Chromatography (Prep-HPLC) on the this compound-rich fractions. An isocratic mobile phase of methanol and water on a C18 column is often effective[10][11].

e. Alternative Green Extraction Method:

-

An alternative method involves using an aqueous ionic liquid (e.g., 0.4 M [BMIm]Br) with ultrasonication for extraction from Phyllanthus tenellus[12].

-

This is followed by removal of the ionic liquid and purification of this compound using macroporous resin D101 and prep-HPLC, with a final purification step of water precipitation to achieve high purity[12].

Quantification of this compound

a. High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Kromasil 100-7-C18)[11].

-

Mobile Phase: A gradient or isocratic mixture of methanol and water (or acetonitrile and water) with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

-

Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

For more sensitive and selective quantification, LC-MS/MS can be employed.

-

The LC conditions are similar to those for HPLC.

-

The mass spectrometer is operated in negative ion mode. This compound typically shows a parent ion [M-H]⁻ at m/z 633[10][11].

-

Characteristic fragment ions, such as m/z 463 and m/z 301, can be used for confirmation and quantification in Multiple Reaction Monitoring (MRM) mode[10][11].

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells, such as breast cancer cells, by modulating the Bcl-2 family of proteins and activating caspases[13]. The following diagram illustrates this pathway.

Caption: this compound-induced apoptosis pathway in cancer cells.

General Experimental Workflow for this compound Isolation

The diagram below outlines a typical workflow for the extraction, isolation, and identification of this compound from a plant source.

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound is a promising phytochemical with a broad spectrum of biological activities. Its widespread distribution in various plant families, particularly Euphorbiaceae and Combretaceae, makes it an accessible target for natural product research. This guide provides a foundational resource for researchers by consolidating information on its natural sources, providing quantitative data, and detailing robust protocols for its extraction and analysis. The visualization of its role in signaling pathways and the clear experimental workflow offer valuable tools for scientists and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this versatile compound.

References

- 1. This compound, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. This compound from longan seed: Identification, quantification, and synergistic cytotoxicity on SKOv3ip and hey cells with ginsenoside Rh2 and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. phcogcommn.org [phcogcommn.org]

- 12. Preparative purification of this compound from Phyllanthus by combining ionic liquid extraction, prep-HPLC, and precipitation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A network-based analysis of key pharmacological pathways of this compound acting on Breast cancer and experimental validation | E3S Web of Conferences [e3s-conferences.org]

Corilagin: A Technical Overview of its Molecular Properties

For Immediate Release

This technical guide provides an in-depth look at the fundamental molecular characteristics of corilagin, a key ellagitannin found in various medicinal plants. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

This compound is a hydrolyzable tannin distinguished by a β-D-glucopyranose core. This central glucose unit is esterified with both galloyl and hexahydroxydiphenoyl (HHDP) groups, contributing to its complex structure and significant biological activities.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for experimental design, dosage calculations, and analytical method development.

| Property | Value |

| Molecular Formula | C₂₇H₂₂O₁₈[1][2] |

| Molecular Weight | 634.45 g/mol [1][2][3] |

| CAS Number | 23094-69-1[3] |

Molecular Relationship Diagram

The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as those utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are widely established.

Mass Spectrometry for Molecular Weight Determination:

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured by a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Interpretation: The molecular weight is calculated from the m/z value of the protonated or deprotonated molecule, confirming the value of 634.45 g/mol .[1][2][3]

NMR Spectroscopy for Structural Elucidation and Formula Confirmation:

¹H and ¹³C NMR are used to confirm the chemical structure, which in turn validates the molecular formula.

-

Sample Preparation: this compound is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to identify the different protons and carbons in the molecule. This detailed structural information confirms the arrangement of atoms corresponding to the molecular formula C₂₇H₂₂O₁₈.[3]

This guide serves as a foundational resource for professionals engaged in the study of this compound. The provided data and illustrative diagrams are intended to facilitate further research and development efforts.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Corilagin

Introduction

Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including those from the Euphorbiaceae and Combretaceae families.[1][2] As a polyphenolic compound, it has garnered significant interest within the scientific community for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[1][3] This technical guide provides a detailed overview of the physicochemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Physicochemical Characteristics

This compound presents as a white to off-white or pale-yellow acicular crystalline powder.[1][2][4] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₂O₁₈ | [1][5][6][7][8][9] |

| Molecular Weight | 634.45 g/mol | [5][6][8][9][10] |

| Melting Point | >188°C | [11] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98% (typically determined by HPLC) | [4][6][8][10] |

Solubility Profile

The solubility of this compound is a critical factor for its formulation and delivery in therapeutic applications. It is generally soluble in several organic solvents but has limited solubility in water.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL, 100 mg/mL, 125 mg/mL | [10][12][13] |

| Ethanol | ~25 mg/mL, 20 mg/mL | [4][10] |

| Dimethylformamide (DMF) | ~20 mg/mL | [4][10] |

| Methanol | Soluble | [1][2] |

| Acetone | Soluble | [1][2] |

| Water | Slightly soluble (~1 mg/mL) | [4][8] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [10] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound. Key spectral data are provided below.

| Spectroscopic Technique | Data | Source(s) |

| UV-Vis Spectroscopy | λmax: 220, 268 nm | [10] |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3400 (O-H), 1732 & 1713 (C=O, ester), 1609 (C=C, aromatic), 1196 (C-O, phenol) | [7] |

| ¹H-NMR Spectroscopy | δ (ppm): 6.38 (d, J=2 Hz, H-1'''), 5.00 (t, J=11.2 Hz, H-5'''), 4.51 (t, J=8.0 Hz, H-6'''b), 4.09 (dd, J=11.2, 8.5 Hz, H-6'''a) | [14] |

| ¹³C-NMR Spectroscopy | δ (ppm): 167.7, 166.3, 164.2 (C=O carbons); 109.2, 109.1, 107.3 (phenyl and galloyl carbons) | [14] |

| Mass Spectrometry (MS) | [M-H]⁻ at m/z 633; Major fragments at m/z 463 and 301 | [14] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a series of standardized experimental procedures. The following sections provide an overview of the methodologies typically employed.

Isolation and Purification of this compound

A general workflow for the extraction and purification of this compound from a plant source, such as Phyllanthus maderaspatensis, is described below.[14]

Objective: To isolate and purify this compound from plant material for subsequent analysis.

Methodology:

-

Extraction: The dried and powdered whole plant material is subjected to hot extraction with a hydro-alcoholic solvent (e.g., 70% methanol).

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The butanol fraction is typically enriched with this compound.[14]

-

Column Chromatography: The this compound-rich fraction is subjected to column chromatography. A common choice for the stationary phase is Diaion HP-20, with a mobile phase gradient of methanol in water.[14]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the enriched fraction from column chromatography is subjected to preparative HPLC using a C18 column and an isocratic mobile phase, such as 25% methanol in water.[14]

-

Compound Verification: The purity and identity of the isolated this compound are confirmed by comparing its spectroscopic data (NMR, MS) with literature values.[14]

Determination of Solubility

Objective: To quantify the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

Spectroscopic Analysis

Objective: To obtain spectroscopic data for structural confirmation and characterization.

-

UV-Vis Spectroscopy: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared. The absorbance is scanned across the UV-visible range (typically 200-400 nm) to determine the wavelengths of maximum absorbance (λmax).[10]

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The IR spectrum is recorded to identify characteristic functional groups based on their vibrational frequencies.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are acquired to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[7][14]

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are determined, which helps to confirm the molecular weight and structural features of the molecule.[14]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. One of the key pathways it influences is the Toll-Like Receptor 4 (TLR4) signaling cascade, which plays a crucial role in the inflammatory response.[15]

Inhibition of the TLR4 Signaling Pathway

In the context of sepsis or other inflammatory conditions, Lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to TLR4. This binding initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-1β and IL-6.[15] this compound has been shown to intervene in this pathway by down-regulating the expression of key signaling molecules, including TLR4 itself, as well as the adaptor proteins MyD88 and TRIF, and the downstream effector TRAF6.[15] This inhibitory action ultimately reduces the production of inflammatory mediators, thereby ameliorating the inflammatory state.[15]

This technical guide has provided a detailed summary of the physicochemical properties of this compound, including its molecular characteristics, solubility, and spectroscopic data. Furthermore, it has outlined the standard experimental protocols for the isolation and characterization of this compound and visualized its interaction with a key inflammatory signaling pathway. This comprehensive information serves as a valuable resource for scientists and researchers engaged in the study and development of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a promising medicinal herbal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. This compound | C27H22O18 | CID 73568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound 23094-69-1 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound CAS 23094-69-1, Analytical Standard, Best Price & High Purity [nacchemical.com]

- 12. This compound | CAS:23094-69-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. selleckchem.com [selleckchem.com]

- 14. phcogcommn.org [phcogcommn.org]

- 15. This compound ameliorates the extreme inflammatory status in sepsis through TLR4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Corilagin Solubility: A Technical Guide for Researchers

Introduction

Corilagin is a polyphenolic ellagitannin, a class of hydrolyzable tannins, found in a variety of medicinal plants.[1][2] It has garnered significant interest in the scientific community for its broad spectrum of biological and therapeutic activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor properties.[1][3] As a promising candidate for drug development, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for researchers in pharmacology, medicinal chemistry, and drug formulation. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and aqueous buffers. The following table summarizes the available quantitative data from various sources. It is important to note that slight variations in reported solubility values may exist due to differences in experimental conditions, such as temperature and the purity of the compound and solvents.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| DMSO | ~25 | ~39.4 | [2][4][5] | |

| 100 | 157.61 | [6] | ||

| 125 | 197.02 | Requires sonication | [7] | |

| Ethanol | ~25 | ~39.4 | [2][4][5] | |

| 100 | 157.61 | [8][9] | ||

| Dimethylformamide (DMF) | ~20 | ~31.5 | [2][4] | |

| Methanol | 1 | 1.58 | Clear, colorless solution | |

| Water | 1 | 1.58 | Slightly soluble; clear, colorless solution | [10] |

| Insoluble | - | [8] | ||

| PBS (pH 7.2) | ~5 | ~7.88 | [2][4][5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on standard laboratory methods.

Objective: To determine the solubility of this compound in a specific solvent (e.g., DMSO).

Materials:

-

This compound (crystalline solid, >98% purity)

-

Solvent of choice (e.g., DMSO, analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath capable of maintaining 37°C

-

Centrifuge

-

Pipettes and tips

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in the chosen solvent if a standard curve is to be generated using HPLC or UV-Vis spectrophotometry.

-

Sample Preparation:

-

Weigh a precise amount of this compound (e.g., 10 mg) and add it to a glass vial.

-

Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.

-

-

Solubilization:

-

Gently mix the sample at room temperature by vortexing for 1-2 minutes.[11]

-

If the this compound has not completely dissolved, sonicate the vial in a water bath for up to 5 minutes.[11]

-

If the solid is still present, warm the solution to 37°C for 5-60 minutes.[11]

-

Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

-

-

Equilibration (for thermodynamic solubility):

-

If an excess of solid is present, continue to agitate the sample at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the supersaturated solution at high speed to pellet the excess, undissolved this compound.

-

-

Quantification:

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the original concentration of this compound in the undissolved sample, taking into account the dilution factor. This value represents the solubility of this compound in the solvent under the tested conditions.

-

Signaling Pathways and Experimental Workflows

This compound's Effect on the Notch Signaling Pathway

This compound has been shown to inhibit the progression of certain cancers, such as cholangiocarcinoma, by modulating the Notch signaling pathway.[12][13] The following diagram illustrates the inhibitory effect of this compound on this pathway.

Caption: this compound inhibits the Notch signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound like this compound in the laboratory.

Caption: Workflow for determining this compound solubility.

References

- 1. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 23094-69-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | CAS:23094-69-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. adipogen.com [adipogen.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppresses cholangiocarcinoma progression through Notch signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Corilagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, an ellagitannin found in a variety of medicinal plants, has garnered significant attention in the scientific community for its broad spectrum of biological and therapeutic activities.[1] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, hepatoprotective, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies from cited studies, and provides visual representations of the molecular pathways influenced by this compound.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and triggering cell cycle arrest in various cancer cell lines.[1]

Quantitative Data: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its cytotoxic effects.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Lung Cancer | A549 | 28.8 ± 1.2 | [2] |

| Various Cancers | Multiple | (Refer to original source for a comprehensive table) | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][5]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways.

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[7] This leads to the activation of caspases, a family of proteases that execute apoptosis.[7]

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

Methodology:

-

Protein Extraction: Cancer cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

-

Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).[8][9]

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

This compound can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. For example, it has been shown to induce G2/M phase arrest in some cancer cell lines and S phase arrest in others.[1][4]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam.

Methodology:

-

Cell Preparation: Cancer cells treated with this compound are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[9][10]

-

DNA Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI.[10][11]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

-

Data Interpretation: The data is used to generate a histogram that shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[12]

Quantitative Data: Inhibition of Inflammatory Mediators by this compound

The following table summarizes the inhibitory effects of this compound on various inflammatory markers.

| Inflammatory Mediator | Assay System | Effect | IC50/Concentration | Reference |

| Nitric Oxide (NO) | LPS-induced RAW 264.7 cells | Inhibition | 65.69% inhibition at 75 µM | [13] |

| TNF-α | LPS-induced RAW 264.7 cells | Inhibition | 42.37% inhibition at 75 µM | [13] |

| IL-6 | LPS-induced RAW 264.7 cells | Inhibition | 48.09% inhibition at 75 µM | [13] |

| IL-1β | LPS-induced RAW 264.7 cells | Inhibition | 26.47% inhibition at 75 µM | [13] |

| Prostaglandin E2 (PGE-2) | LPS-induced RAW 264.7 cells | Inhibition | 46.88% inhibition at 75 µM | [13] |

| iNOS | LPS-induced RAW 264.7 cells | Inhibition | 56.22% inhibition at 75 µM | [13] |

| COX-2 | LPS-induced RAW 264.7 cells | Inhibition | 59.99% inhibition at 75 µM | [13] |

| H2O2 scavenging | Cell-free | Scavenging activity | 76.85 µg/ml | [13] |

| *OH scavenging | Cell-free | Scavenging activity | 26.68 µg/ml | [13] |

| NO scavenging | Cell-free | Scavenging activity | 66.64 µg/ml | [14] |

Signaling Pathway: NF-κB Inhibition

A primary mechanism of this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][15] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. This compound can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.[15]

Hepatoprotective Activity

This compound has been shown to protect the liver from various types of damage, including that induced by alcohol and toxins.[16][17] Its hepatoprotective effects are attributed to its antioxidant and anti-inflammatory properties.

Quantitative Data: Hepatoprotective Effects of this compound in Animal Models

The following table presents data from animal studies demonstrating the hepatoprotective effects of this compound.

| Animal Model | Parameter | Treatment Group | Result | Reference |

| Acetaminophen-induced liver injury in mice | Serum ALT | APAP + this compound (1-20 mg/kg) | Significantly decreased | [17][18] |

| Acetaminophen-induced liver injury in mice | Serum AST | APAP + this compound (1-20 mg/kg) | Significantly decreased | [17][18] |

| Concanavalin A-induced hepatic injury in mice | Serum ALT | Con A + this compound (25 mg/kg) | Significantly reduced | [19] |

| Concanavalin A-induced hepatic injury in mice | Serum AST | Con A + this compound (25 mg/kg) | Significantly reduced | [19] |

| High-fat diet-induced NAFLD in mice | Plasma ALT | HFD + this compound (5 or 10 mg/kg) | Attenuated increase | [20] |

| High-fat diet-induced NAFLD in mice | Plasma AST | HFD + this compound (5 or 10 mg/kg) | Attenuated increase | [20] |

Experimental Protocol: Measurement of Liver Enzymes in Animal Models

Methodology:

-

Animal Model Induction: A liver injury model is induced in animals (e.g., mice or rats) through the administration of a hepatotoxic agent like acetaminophen or alcohol.

-

This compound Treatment: Animals are treated with this compound at various doses before or after the induction of liver injury.

-

Blood Collection: Blood samples are collected from the animals at the end of the study period.

-

Serum Separation: Serum is separated from the blood by centrifugation.

-

Enzyme Assay: The levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum are measured using commercially available assay kits.

-

Data Analysis: The enzyme levels in the this compound-treated groups are compared to those in the untreated liver injury group.

Antiviral Activity

This compound has demonstrated inhibitory activity against a range of viruses, including hepatitis B virus (HBV), hepatitis C virus (HCV), human immunodeficiency virus (HIV), and SARS-CoV-2.[6][21]

Quantitative Data: Antiviral Activity of this compound

The following table provides a summary of the antiviral efficacy of this compound.

| Virus | Assay | IC50/EC50 | Reference |

| SARS-CoV-2 | Inhibition of Spike-RBD binding to ACE2 | 24.9 µM | [6] |

| SARS-CoV-2 | Inhibition of Mpro | 0.73 µM | [22] |

| SARS-CoV-2 | Inhibition of viral replication | 0.13 µmol/L | [21] |

Other Key Signaling Pathways Modulated by this compound

In addition to the NF-κB pathway, this compound influences other critical signaling cascades involved in cellular processes.

Notch-mTOR Signaling Pathway

The Notch signaling pathway is crucial for cell proliferation, differentiation, and survival. This compound has been shown to suppress the Notch-mTOR pathway, which is often dysregulated in cancer.[1][23]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. This compound has been found to inhibit the pro-tumorigenic effects of TGF-β.[1][24][25]

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that hold significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and liver disease underscores its importance as a subject for further research and development. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid scientists and researchers in their exploration of this multifaceted molecule.

References

- 1. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound prevents SARS-CoV-2 infection by targeting RBD-ACE2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis and inhibits autophagy of HL-60 cells by regulating miR-451/HMGB1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Anti-proliferation and anti-inflammation effects of this compound in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of this compound on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced C57BL/6 Mice by Ameliorating Oxidative Stress and Restoring Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound reduces acetaminophen-induced hepatotoxicity through MAPK and NF-κB signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound reduces acetaminophen-induced hepatotoxicity through MAPK and NF- κ B signaling pathway in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | this compound Ameliorates Con A-Induced Hepatic Injury by Restricting M1 Macrophage Polarization [frontiersin.org]

- 20. This compound prevents non-alcoholic fatty liver disease via improving lipid metabolism and glucose homeostasis in high fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound inhibits SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. frontiersin.org [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Corilagin's Mechanism of Action in Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, a hydrolyzable tannin found in various medicinal plants, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into signaling pathways, experimental data, and methodologies.

This compound's anti-cancer activity is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][2][3][4] This document will systematically dissect these mechanisms, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of the intricate signaling networks through Graphviz diagrams.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency and specific cellular responses.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Hepatocellular Carcinoma | Bel7402 | 24.5 | [5] |

| Hepatocellular Carcinoma | SMMC7721 | 23.4 | [5] |

| Normal Liver Cells | Chang-liver | 131.4 | [5] |

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptotic Rate (%) | Reference |

| Hepatocellular Carcinoma | SMMC-7721 | 37.5 | 24.1 | [6] |

| Gastric Cancer | SGC7901 | Dose-dependent increase | Not specified | [7] |

| Gastric Cancer | BGC823 | Dose-dependent increase | Not specified | [7] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cancer Type | Cell Line | This compound Concentration | Cell Cycle Phase Arrest | Reference |

| Hepatocellular Carcinoma | SMMC7721 | Not specified | G2/M | [5] |

| Ovarian Cancer | A2780 | 20 µmol/mL | S | [8][9] |

| Ovarian Cancer | Hey, SKOv3ip | Not specified | G2/M | [10][11] |

| Glioblastoma | U251 | Not specified | G2/M | [4] |

| Glioblastoma Stem-Like Cells | U251 | Not specified | S | [4] |

Table 4: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment | Duration | Tumor Growth Inhibition (%) | Reference |

| MHCC97-H Xenografts | 30 mg/kg this compound (intraperitoneal) | 5 weeks | 47.3 | [5] |

| MCF-7 Xenografts | 5, 15, 25 mg/kg this compound (intraperitoneal) | 4 weeks | Significant attenuation | [12] |

Core Mechanisms of Action

This compound's anti-cancer effects are orchestrated through a complex interplay of molecular events, primarily centered on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][13]

-

Intrinsic Pathway: this compound induces mitochondrial membrane potential collapse, leading to the release of cytochrome c into the cytoplasm.[6] This event activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of PARP and other cellular substrates, leading to apoptosis.[6][13][14] this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic cascade.[6][12][15] In some cancer cells, this compound's pro-apoptotic activity is mediated by the upregulation of p53.[5][6]

-

Extrinsic Pathway: this compound has been shown to upregulate the expression of Fas and Fas Ligand (FasL), leading to the activation of caspase-8.[4][6] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal.[6]

-

Reactive Oxygen Species (ROS) Generation: In breast and gastric cancer cells, this compound induces the production of intracellular reactive oxygen species (ROS).[7][12][16] This oxidative stress is a key trigger for both apoptosis and autophagy.[7][12]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cancer type. It commonly causes G2/M phase arrest in hepatocellular carcinoma and ovarian cancer cells.[2][3][4][5] In other instances, such as in glioblastoma stem-like cells and another ovarian cancer cell line, it induces S phase arrest.[4][8][9] This cell cycle arrest is mediated by the modulation of key regulatory proteins:

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in several cancers. By downregulating the phosphorylation of Akt (p-Akt), this compound suppresses downstream signaling, leading to decreased cell proliferation and survival.[4][5][11] In cholangiocarcinoma, this compound's inhibition of the Notch signaling pathway leads to the downregulation of p-Akt and mTOR.[4] In breast cancer, suppression of the Akt/mTOR/p70S6K pathway is linked to the induction of autophagy.[12]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for transmitting extracellular signals to the nucleus to control gene expression and various cellular processes. This compound has been reported to block the non-canonical ERK/Akt pathways.[12][16] It also prevents the phosphorylation of Erk in the context of TGF-β signaling.[16]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cancer by promoting cell proliferation and survival. This compound inhibits the NF-κB signaling pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][17] This inhibition of NF-κB activity contributes to the induction of apoptosis in neural tumor cells.[4]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This compound can inhibit the TGF-β signaling pathway by preventing the secretion of TGF-β and blocking the phosphorylation of its downstream effectors, Smad2, Akt, and Erk.[12][16] This inhibition has been observed to suppress the growth of ovarian cancer cells.[7]

Notch Signaling Pathway

The Notch signaling pathway is involved in cell fate determination, proliferation, and apoptosis. In cholangiocarcinoma, this compound has been shown to inhibit the Notch1 signaling pathway. This leads to a reduction in the Notch Intracellular Domain (NICD), which in turn suppresses the expression of downstream target proteins like mTOR, p-Erk1/2, and p-Akt, thereby controlling cancer initiation and growth.[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Plate cells and treat them with this compound for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This method uses the DNA-staining dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Protocol:

-

Culture and treat cells with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound induces apoptosis through both extrinsic and intrinsic pathways.

Caption: this compound induces G2/M cell cycle arrest by modulating key regulatory proteins.

Caption: this compound inhibits multiple oncogenic signaling pathways.

Caption: A typical experimental workflow to investigate this compound's anti-cancer effects.

References

- 1. [PDF] this compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits hepatocellular carcinoma cell proliferation by inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces the apoptosis of hepatocellular carcinoma cells through the mitochondrial apoptotic and death receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Study on the Effects and Mechanism of this compound on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound enhances the anti-tumor activity of 5-FU by downregulating the expression of GRP 78 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound inhibits breast cancer growth via reactive oxygen species‐dependent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. This compound induces apoptosis, autophagy and ROS generation in gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 16. This compound in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - ProQuest [proquest.com]

- 17. Effect of this compound on the Proliferation and NF-κB in U251 Glioblastoma Cells and U251 Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Corilagin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a potent ellagitannin found in various medicinal plants, including those of the Phyllanthus and Terminalia genera.[1][2] This polyphenolic compound exhibits a wide array of pharmacological benefits, including anti-inflammatory, hepatoprotective, and antitumor activities.[2][3][4] A significant body of research highlights its robust antioxidant properties, which are central to its therapeutic potential. This compound mitigates oxidative stress through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and indirect action via the modulation of key cellular signaling pathways that control endogenous antioxidant defenses. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Direct Antioxidant and Radical Scavenging Activity

This compound's chemical structure, rich in phenolic hydroxyl groups, enables it to directly donate hydrogen atoms or electrons to neutralize free radicals. Its efficacy has been quantified in various in vitro assays.

Quantitative Data on Scavenging Activities

The following table summarizes the key quantitative metrics reported for this compound's direct antioxidant effects.

| Assay Type | Target Radical/Species | Metric | Result | Source Organism/Context | Citation |

| Nitric Oxide (NO) Scavenging | Nitric Oxide | IC₅₀ | 66.64 µg/mL | In vitro chemical assay | [5] |

| DPPH Scavenging | 2,2-diphenyl-1-picrylhydrazyl | IC₅₀ | 6.4 µg/mL | Phyllanthus niruri extract (this compound major component) | [6] |

In Vivo Effects on Oxidative Stress Markers

In animal models of oxidative damage, such as cerebral ischemia, this compound treatment has been shown to restore the balance of key oxidative stress markers.

| Model | Marker | Effect of this compound | Citation |

| Middle Cerebral Artery Occlusion (MCAO) in rats | Malondialdehyde (MDA) | Significantly decreased levels | [7][8] |

| MCAO in rats | Superoxide Dismutase (SOD) | Restored activity | [7][8] |

| MCAO in rats | Glutathione (GSH) | Restored activity | [7][8] |

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

This compound's more profound and lasting antioxidant effects stem from its ability to upregulate the cell's own defense systems by modulating critical signaling pathways.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid-2-related factor 2 (Nrf2) is a master transcription factor that regulates cellular redox homeostasis.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). Oxidative stress or activators like this compound promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, inducing their expression.[9][10]

This compound has been identified as a novel Nrf2 activator.[7][8] In models of cerebral ischemia and acetaminophen-induced hepatotoxicity, this compound treatment leads to increased expression of Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier and catalytic subunits (GCLM/GCLC).[7][8][11] This activation is crucial for its protective effects, as knockdown of Nrf2 attenuates this compound-induced protection.[7][8]

Upstream Regulation via AMPK/GSK3β Signaling

Recent studies have elucidated the upstream mechanisms by which this compound activates Nrf2. Evidence points to the involvement of the AMP-activated protein kinase (AMPK) and Glycogen synthase kinase 3β (GSK3β) signaling cascade.[10][11] this compound treatment has been shown to promote the phosphorylation (activation) of AMPK. Activated AMPK, in turn, phosphorylates and inhibits GSK3β.[10] Since active GSK3β normally promotes the degradation of Nrf2, its inhibition by the this compound-AMPK axis leads to Nrf2 stabilization, accumulation, and subsequent nuclear translocation, enhancing the antioxidant response.[11]

Crosstalk with Inflammatory Signaling (NF-κB and MAPK)

Oxidative stress and inflammation are intricately linked processes. This compound's antioxidant activity is complemented by its potent anti-inflammatory effects, often mediated through the inhibition of the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][12][13]

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate TLR4, triggering downstream cascades that include the phosphorylation of MAPK family members (JNK, p38) and the activation of the NF-κB pathway.[3] This leads to the nuclear translocation of NF-κB p65 and the production of pro-inflammatory cytokines and enzymes like iNOS, which in turn generate more ROS.[3][12] this compound has been shown to inhibit the expression of TLR4 and suppress the phosphorylation of JNK, p38, and NF-κB p65, thereby blocking this pro-inflammatory and pro-oxidant feedback loop.[3][14]

Experimental Protocols

The following sections detail standardized protocols for assessing the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15]

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol).

-

This compound stock solution (e.g., 1 mg/mL in methanol).

-

Methanol or ethanol (analytical grade).

-

Positive control (e.g., Ascorbic acid, Trolox).

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all sample wells.

-

Prepare a control well containing 100 µL of methanol and 100 µL of DPPH solution.

-

Prepare blank wells for each concentration containing 100 µL of the sample dilution and 100 µL of methanol to correct for sample absorbance.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Scavenging Activity (%) = [ (A_control - (A_sample - A_blank)) / A_control ] * 100

-

The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging activity percentage against the sample concentrations.

-

Nitric Oxide (NO) Scavenging Assay

-

Principle: This assay measures the scavenging of nitric oxide generated from sodium nitroprusside (SNP). The NO produced reacts with oxygen to form nitrite, which is quantified using the Griess reagent. A decrease in nitrite formation indicates NO scavenging.

-

Reagents:

-

Sodium nitroprusside (10 mM in phosphate-buffered saline, PBS).

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride).

-

This compound stock solution.

-

PBS (pH 7.4).

-

-

Procedure:

-

Prepare serial dilutions of this compound in PBS.

-

Mix 100 µL of each sample dilution with 100 µL of 10 mM SNP solution in a 96-well plate.

-

Incubate the mixture at 25°C for 150 minutes under a light source.

-

After incubation, add 100 µL of Griess reagent to each well.

-

Allow the color to develop for 10 minutes in the dark.

-

Measure the absorbance at 546 nm.

-

-

Calculation:

-

Calculate the percentage of NO scavenging using a formula analogous to the DPPH assay. The IC₅₀ value is determined from the dose-response curve.

-

Western Blotting for Nrf2 and Downstream Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates, providing evidence of pathway activation.

-

Procedure:

-

Cell/Tissue Lysis: Lyse cells or tissues treated with or without this compound in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C, diluted according to manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically analyze the band intensities and normalize them to the loading control to determine relative protein expression.

-

Conclusion and Future Perspectives

This compound demonstrates significant antioxidant properties through a dual mechanism of direct radical scavenging and, more importantly, the potent activation of the endogenous Nrf2 antioxidant defense system.[7] Its ability to modulate upstream kinases like AMPK and to suppress pro-oxidant inflammatory pathways like NF-κB and MAPK underscores its multifaceted role in maintaining cellular redox homeostasis.[3][10] These characteristics make this compound a compelling candidate for further investigation in the development of therapeutic agents for diseases rooted in oxidative stress and inflammation. Future research should focus on its bioavailability, pharmacokinetic profile, and long-term safety to fully realize its clinical potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and pro-angiogenic effects of this compound in rat cerebral ischemia via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound-alleviates-acetaminophen-induced-hepatotoxicity-via-enhancing-the-ampk-gsk3-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 12. The Effect and Mechanism of this compound from Euryale Ferox Salisb Shell on LPS-Induced Inflammation in Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-proliferation and anti-inflammation effects of this compound in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.aalto.fi [research.aalto.fi]

The Hepatoprotective Potential of Corilagin: A Technical Guide to its Mechanisms and Therapeutic Applications in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corilagin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its potent hepatoprotective properties. This technical guide provides a comprehensive overview of the therapeutic effects of this compound in a range of liver diseases, including non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury, and liver fibrosis. We delve into the molecular mechanisms underpinning its protective actions, focusing on key signaling pathways such as TGF-β/Smad, NF-κB, and MAPK. This document summarizes quantitative data from preclinical studies, presents detailed experimental protocols for in vivo and in vitro models of liver disease, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding and guide future research and drug development efforts in the field of hepatology.

Introduction

Liver disease represents a significant global health burden with a rising prevalence. The pathological spectrum of liver disease is broad, encompassing conditions such as non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury (DILI), and liver fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Current therapeutic options are often limited and may be associated with adverse effects, highlighting the urgent need for novel, effective, and safe therapeutic agents.

This compound, a polyphenolic compound, has emerged as a promising natural product with multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic effects.[1] Preclinical evidence strongly suggests that this compound can mitigate liver damage by modulating critical signaling pathways involved in inflammation, oxidative stress, and fibrogenesis.[1][2] This guide aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current state of knowledge on the hepatoprotective effects of this compound and providing practical experimental methodologies for its investigation.

Hepatoprotective Effects of this compound in Preclinical Models

This compound has demonstrated significant therapeutic efficacy in various preclinical models of liver disease. Its protective effects are attributed to its ability to modulate key pathological processes, including lipid accumulation, inflammation, oxidative stress, and fibrosis.

Non-Alcoholic Fatty Liver Disease (NAFLD)